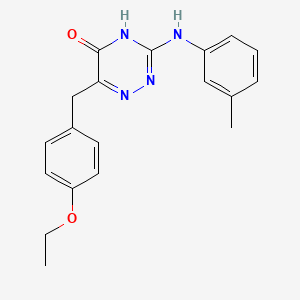

6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

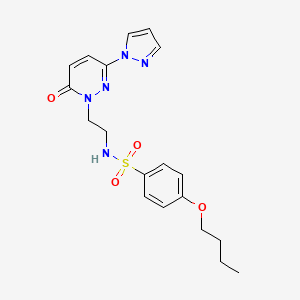

6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one, also known as ETMT, is a triazine compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research fields, including biochemistry, pharmacology, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

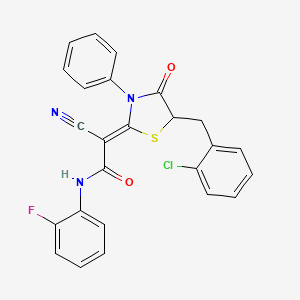

Synthesis and Structural Analysis

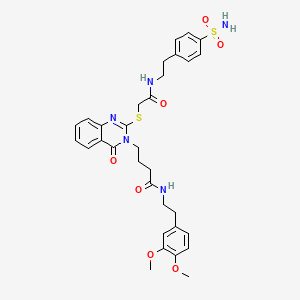

A study detailed the synthesis and structural elucidation of novel fused 1,2,4-triazine derivatives, showcasing their potential as potent inhibitors targeting CYP1A1 activity. This research indicates the significance of 1,2,4-triazine derivatives in developing promising anticancer drugs through their inhibitory effects, highlighting the specific binding interactions at the substrate recognition sites of the protein. This work underscores the relevance of structural analysis in medicinal chemistry for identifying and optimizing drug candidates with high inhibitory effects against cancer-related targets (El Massry et al., 2012).

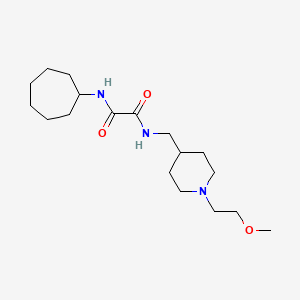

Bioorthogonal Labeling of DNA

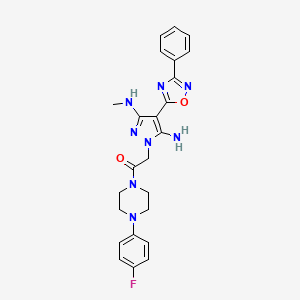

Another application involves the synthesis of 6-ethynyl-1,2,4-triazine for fluorescent labeling of oligonucleotides by Diels-Alder reactions with inverse electron demand. This method demonstrates the utility of 6-ethynyl-1,2,4-triazine attached to 7-deaza-2'-deoxyadenosine for PCR amplification, yielding multilabeled oligonucleotides. It highlights the bioorthogonal group's compatibility with DNA polymerase, presenting an advantageous approach for the labeling of DNA in biological studies (Reisacher et al., 2019).

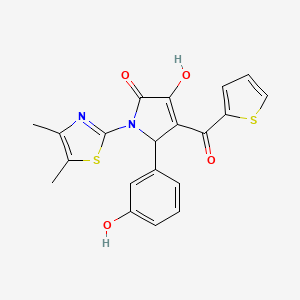

Corrosion Inhibition

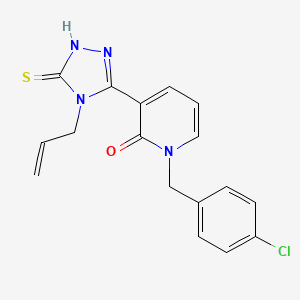

Research on triazine derivatives, including 4-((2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazineylidene)methyl)-N,N-dimethylaniline (HT-1), has explored their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The study underscores the importance of electron-donating functional groups in enhancing corrosion inhibition efficiency, revealing that these compounds exhibit significant protective properties against steel corrosion. The findings contribute to the understanding of corrosion inhibition mechanisms and the development of more effective inhibitors (Singh et al., 2018).

Eigenschaften

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(3-methylanilino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-25-16-9-7-14(8-10-16)12-17-18(24)21-19(23-22-17)20-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREOLLGBTPSSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2915398.png)

![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2915401.png)

![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)